molecular formula C42H56Br2N4S2 B13779716 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide CAS No. 63992-07-4

6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide

Cat. No.: B13779716
CAS No.: 63992-07-4
M. Wt: 840.9 g/mol
InChI Key: JPEOONAIYXUZTI-UHFFFAOYSA-L
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Description

6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide is a complex organic compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

The synthesis of 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide involves multiple steps, including the reaction of phenothiazine derivatives with diethylamine and subsequent bromination. The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other phenothiazine derivatives, 6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide stands out due to its unique structure and enhanced properties. Similar compounds include:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

Properties

CAS No.

63992-07-4

Molecular Formula

C42H56Br2N4S2

Molecular Weight

840.9 g/mol

IUPAC Name

6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide

InChI

InChI=1S/C42H56N4S2.2BrH/c1-5-45(6-2,33-29-43-35-21-11-15-25-39(35)47-40-26-16-12-22-36(40)43)31-19-9-10-20-32-46(7-3,8-4)34-30-44-37-23-13-17-27-41(37)48-42-28-18-14-24-38(42)44;;/h11-18,21-28H,5-10,19-20,29-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

JPEOONAIYXUZTI-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CCCCCC[N+](CC)(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCN4C5=CC=CC=C5SC6=CC=CC=C64.[Br-].[Br-]

Origin of Product

United States

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